Cas no 2094908-83-3 (3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride)
![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride structure](https://www.kuujia.com/scimg/cas/2094908-83-3x500.png)
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-[[(3-Ethyl-1-methyl-1H-pyrazol-4-yl)amino]sulfonyl]benzenesulfonyl fluoride
- EN300-26593440
- AKOS033582687
- Z2867514599
- 3-[(3-ethyl-1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride
- 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 2094908-83-3
-
- Inchi: 1S/C12H14FN3O4S2/c1-3-11-12(8-16(2)14-11)15-22(19,20)10-6-4-5-9(7-10)21(13,17)18/h4-8,15H,3H2,1-2H3
- InChI Key: KDKBZZYKCHDVSB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)S(=O)(=O)F)(NC1=CN(C)N=C1CC)(=O)=O
Computed Properties
- Exact Mass: 347.04097645g/mol
- Monoisotopic Mass: 347.04097645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 515.3±60.0 °C(Predicted)
- pka: 7.03±0.50(Predicted)
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593440-2.5g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-26593440-0.1g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
Enamine | EN300-26593440-5g |
2094908-83-3 | 90% | 5g |
$2858.0 | 2023-08-31 | ||
Enamine | EN300-26593440-0.25g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
Enamine | EN300-26593440-1g |
2094908-83-3 | 90% | 1g |
$986.0 | 2023-08-31 | ||
Enamine | EN300-26593440-5.0g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
Enamine | EN300-26593440-0.05g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
Enamine | EN300-26593440-10g |
2094908-83-3 | 90% | 10g |
$4236.0 | 2023-08-31 | ||
Enamine | EN300-26593440-0.5g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
Enamine | EN300-26593440-1.0g |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094908-83-3 | 95.0% | 1.0g |
$986.0 | 2025-03-20 |
3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride Related Literature
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
Comprehensive Overview of 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride (CAS No. 2094908-83-3)
The chemical compound 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride (CAS No. 2094908-83-3) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl fluorides, which are increasingly recognized for their role in click chemistry and covalent inhibitor development. Its unique structure, featuring both a pyrazole ring and a sulfonyl fluoride moiety, makes it a valuable intermediate for synthesizing bioactive molecules.
Recent advancements in drug discovery have highlighted the importance of sulfur-containing compounds, particularly those with sulfonamide and sulfonyl fluoride functionalities. Researchers are actively exploring 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride due to its potential as a protease inhibitor or enzyme modulator. The compound's ability to form stable covalent bonds with target proteins aligns with the growing demand for irreversible inhibitors in treating diseases like cancer and autoimmune disorders.
In the field of agrochemicals, this compound has shown promise as a precursor for developing novel pesticides and herbicides. The pyrazole moiety is known to enhance the biological activity of agrochemicals, while the sulfonyl fluoride group contributes to improved stability and bioavailability. With increasing global focus on sustainable agriculture and precision farming, compounds like 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride are gaining attention for their potential to reduce environmental impact while maintaining efficacy.
The synthesis of 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multi-step organic reactions, including sulfonylation and fluorination processes. Recent publications in organic chemistry journals have described improved synthetic routes that enhance yield and purity, making the compound more accessible for research purposes. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the structural integrity of this molecule, which is crucial for its application in medicinal chemistry.
From a commercial perspective, the demand for specialized chemical intermediates like 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride is growing steadily. Pharmaceutical companies and research institutions are increasingly sourcing such compounds for their high-throughput screening programs and lead optimization studies. The compound's unique combination of heterocyclic and electrophilic properties makes it particularly valuable in the current market landscape focused on targeted therapies.
Safety considerations for handling 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride follow standard laboratory protocols for organofluorine compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended during experimental work. The compound's stability under various conditions has been documented in recent chemical stability studies, providing valuable information for storage and transportation.
Future research directions for 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride may explore its potential in bioconjugation techniques and chemical biology applications. The growing field of activity-based protein profiling could particularly benefit from this compound's reactive properties. Additionally, its application in developing PET radiotracers for medical imaging represents another promising avenue for investigation.
For researchers interested in obtaining 3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, several specialized chemical suppliers now offer this compound with varying purity grades. The availability of custom synthesis services has also increased, allowing for modifications to the core structure to meet specific research requirements. As the scientific community continues to explore the potential of sulfur-fluorine chemistry, compounds like this are expected to play an increasingly important role in advancing both therapeutic development and chemical innovation.
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